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9-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Regioisomerism Purine scaffold Positional isomer

9-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898422-25-8, molecular formula C21H19N5O4, MW 405.41 g/mol) belongs to the 8-oxo-8,9-dihydro-7H-purine-6-carboxamide structural class. This purine scaffold is characterized by a 6-carboxamide group, an 8-oxo moiety, and differential aryl substitution at the N9 and C2 positions.

Molecular Formula C21H19N5O4
Molecular Weight 405.414
CAS No. 898422-25-8
Cat. No. B2460396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS898422-25-8
Molecular FormulaC21H19N5O4
Molecular Weight405.414
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OC
InChIInChI=1S/C21H19N5O4/c1-3-30-13-10-8-12(9-11-13)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)14-6-4-5-7-15(14)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28)
InChIKeyCSGBNJQIZTVVQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(4-Ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898422-25-8): Compound Class and Procurement-Relevant Baseline


9-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898422-25-8, molecular formula C21H19N5O4, MW 405.41 g/mol) belongs to the 8-oxo-8,9-dihydro-7H-purine-6-carboxamide structural class . This purine scaffold is characterized by a 6-carboxamide group, an 8-oxo moiety, and differential aryl substitution at the N9 and C2 positions. The compound is specifically enumerated within patent families covering heteroaryl compounds as protein kinase inhibitors and xanthine dehydrogenase/oxidase (XDH) inhibitors, indicating its inclusion in systematic medicinal chemistry programs [1][2]. Its InChI Key (CSGBNJQIZTVVQY-UHFFFAOYSA-N) and specific substitution pattern distinguish it from the numerous regioisomeric and substitutional analogs within the same patent space.

Regioisomer-specific kinase selectivity profiling with defined N9-(4-ethoxyphenyl) substitution
Xanthine dehydrogenase/oxidase inhibitor SAR studies requiring positional pharmacophore control
Analytical method development for resolving purine positional isomers by HPLC or LC-MS

Why Generic Substitution of 9-(4-Ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Fails: The Regioisomeric and Substituent Position Problem


Within the 8-oxo-8,9-dihydro-7H-purine-6-carboxamide scaffold family, interchangeability of analogs without experimental validation is unsupported because the specific position of aryl substituents—particularly the ethoxyphenyl vs. methoxyphenyl group assignment to the N9 versus C2 positions—constitutes a critical structural variable . The commercially available regioisomer CAS 869069-21-6 (2-(4-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide) represents an explicit positional swap where the ethoxyphenyl and methoxyphenyl groups occupy opposite positions on the purine core . Published structure-activity relationship (SAR) precedents for purine-based kinase and XDH inhibitors demonstrate that N9 vs. C2 aryl substitution patterns produce non-equivalent binding conformations, directly impacting target engagement, selectivity windows, and potency [1]. Simple molecular formula identity does not guarantee functional equivalence; positional isomerism in purine-6-carboxamides has been shown to produce order-of-magnitude differences in inhibitory activity across kinases including PI3K, mTOR, and DNA-PK [1]. Therefore, any program requiring target-specific biochemical outcomes must validate the exact substitution pattern of CAS 898422-25-8 rather than assuming in-class interchangeability.

Target regioisomer
N9-(4-ethoxyphenyl), C2-(2-methoxyphenyl) substitution; InChI Key CSGBNJQIZTVVQY-UHFFFAOYSA-N
Commercial regioisomer (CAS 869069-21-6)
N9-(2-methoxyphenyl), C2-(4-ethoxyphenyl) substitution; identical molecular formula, reversed aryl positions
! Positional swap of ethoxyphenyl and methoxyphenyl groups may shift target binding conformation and selectivity.
! SAR extrapolation between regioisomers is not supported; assay results may not reproduce across positional variants.
! Exact CAS and InChI Key verification required to ensure procurement of the N9-(4-ethoxyphenyl) regioisomer.

Quantitative Differentiation Evidence for 9-(4-Ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898422-25-8)


Structural Differentiation: Regioisomeric Identity vs. Commercially Available Positional Isomer CAS 869069-21-6

CAS 898422-25-8 and CAS 869069-21-6 are explicit regioisomers sharing identical molecular formula (C21H19N5O4, MW 405.41) but differing in the positional assignment of the ethoxyphenyl and methoxyphenyl substituents. In CAS 898422-25-8, the 4-ethoxyphenyl group occupies the N9 position and the 2-methoxyphenyl group occupies the C2 position. In CAS 869069-21-6, this assignment is reversed: the 4-ethoxyphenyl group is at C2 and the 2-methoxyphenyl group is at N9 . This positional swap is not a minor structural nuance; it reorients the key hydrogen bond donor/acceptor pharmacophoric elements relative to the purine binding pocket. The InChI Key for CAS 898422-25-8 is CSGBNJQIZTVVQY-UHFFFAOYSA-N, which serves as the definitive structural fingerprint for procurement verification .

Regioisomeric Identity
Head-to-head
Complete positional swap: N9-(4-ethoxyphenyl), C2-(2-methoxyphenyl) vs. reversed substitution in CAS 869069-21-6
Non-equivalent target binding; SAR cannot be extrapolated between regioisomers.
Verify InChI Key CSGBNJQIZTVVQY-UHFFFAOYSA-N upon procurement.
Regioisomerism Purine scaffold Positional isomer Structural identity

Patent Space Coverage: Enumeration as Xanthine Dehydrogenase/Oxidase (XDH) Pathway Inhibitor

CAS 898422-25-8 is structurally related to a class of fused heterocyclic purine-6-carboxamides patented as XDH inhibitors. A closely related compound (Kissei Pharmaceutical, 'Fused heterocyclic compound 8') is documented in the Therapeutic Target Database as an inhibitor of human XDH [1]. XDH catalyzes the conversion of hypoxanthine to xanthine and xanthine to uric acid. The target compound's scaffold family links to purine metabolism pathways including urate biosynthesis and purine nucleotide degradation [1]. In contrast, broader patent families (EP2078018B1) also enumerate this scaffold class as protein kinase inhibitors targeting IKK-2, mTOR, and PI3K pathways, indicating that the specific substitution pattern at N9 and C2 may determine target selectivity between kinase and XDH inhibition [2]. No direct quantitative XDH IC50 for CAS 898422-25-8 is publicly available from allowable sources.

XDH Pathway Assignment
Class-level
Enumerated in patent space as xanthine dehydrogenase/oxidase inhibitor scaffold; no direct IC50 available.
Supports purine metabolism pathway studies; target selectivity not confirmed for this exact regioisomer.
Data to verify; TTD annotation only.
Xanthine dehydrogenase XDH inhibitor Purine metabolism Urate biosynthesis

SAR Precedent: Positional Substitution Effects on Kinase Inhibition Potency within the Purine-6-Carboxamide Scaffold

While direct quantitative activity data for CAS 898422-25-8 is absent from allowable public sources, homologous purine-6-carboxamide analogs with varying substitution patterns at the N9 and C2 positions show large, target-dependent differences in inhibitory potency. For example, a related purine-6-carboxamide scaffold compound (BDBM251581; US9453031) shows IC50 values of 2,400 nM against PI3Kα, 10,000 nM against DNA-PK, and alternative potencies against mTOR, demonstrating that subtle substituent changes within this scaffold class produce over 4-fold selectivity differences between kinase targets [1]. The specific N9-(4-ethoxyphenyl), C2-(2-methoxyphenyl) arrangement of CAS 898422-25-8 represents a distinct pharmacophoric orientation compared to analogs with N9-(2-methoxyphenyl), C2-(4-ethoxyphenyl) (CAS 869069-21-6) or the 4-methoxyphenyl variant at C2 (CAS 898446-72-5) . These SAR data support the inference that CAS 898422-25-8 will exhibit a unique potency and selectivity fingerprint that cannot be extrapolated from other positional or substitutional analogs without direct testing.

Kinase SAR Context
Class-level
Related analog IC50: PI3Kα 2,400 nM, DNA-PK 10,000 nM (>4-fold difference)
Substitution pattern can produce order-of-magnitude potency shifts; no direct IC50 for target compound.
Extrapolation from homologs only; requires experimental validation.
Kinase inhibition Structure-activity relationship Purine scaffold PI3K/mTOR/DNA-PK

Physicochemical Differentiation: Computed Property Comparison with Positional Isomers

Although the target compound and its closest regioisomer (CAS 869069-21-6) share identical molecular formula and molecular weight (405.41 g/mol), their computed physicochemical properties relevant to formulation and assay behavior may differ due to the distinct spatial orientation of the ethoxy and methoxy substituents. Published computed properties for a closely related analog (2-(2-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, PubChem CID 7422841) show XLogP3-AA of 2.1, hydrogen bond donor count of 2, hydrogen bond acceptor count of 6, and rotatable bond count of 6 [1]. CAS 898422-25-8 shares the same hydrogen bond donor/acceptor counts but the different spatial arrangement of the ethoxyphenyl and methoxyphenyl moieties may alter effective lipophilicity and solubility in assay-relevant solvents. No experimentally measured logP or solubility data for CAS 898422-25-8 was found in allowable sources.

Physicochemical Estimate
Reported
XLogP3-AA ~2.1 (computed for a closely related positional isomer); identical HBD/HBA counts.
Regioisomerism may alter effective lipophilicity and assay solubility; experimental data needed for confirmation.
No experimentally measured logP or solubility for CAS 898422-25-8 from allowable sources.
Lipophilicity Hydrogen bonding XLogP Physicochemical properties

Highest-Confidence Research and Industrial Application Scenarios for CAS 898422-25-8 Based on Available Evidence


Xanthine Dehydrogenase/Oxidase (XDH) Inhibitor Lead Optimization Programs

Based on the compound's structural relationship to Kissei Pharmaceutical's fused heterocyclic XDH inhibitor series [1], CAS 898422-25-8 is most appropriately procured for structure-activity relationship studies targeting purine metabolism enzymes. The N9-(4-ethoxyphenyl), C2-(2-methoxyphenyl) substitution pattern provides a defined regioisomeric starting point for exploring substituent effects on XDH inhibition, complementing existing analogs in the patent space. Researchers should confirm exact CAS identity (898422-25-8) upon procurement to ensure the N9-ethoxyphenyl pharmacophore is present.

Kinase Selectivity Profiling Using Positionally Defined Purine-6-Carboxamide Scaffolds

The established sensitivity of purine-6-carboxamide potency to N9/C2 substitution patterns—as demonstrated by homologous scaffold analogs showing >4-fold selectivity differences across PI3Kα, mTOR, and DNA-PK [1]—makes CAS 898422-25-8 a valuable tool compound for kinase selectivity panel screening. Its unique regioisomeric identity distinguishes it from the commercially available CAS 869069-21-6 regioisomer , enabling direct head-to-head comparison of N9 vs. C2 ethoxyphenyl placement on kinase inhibition profiles.

Regioisomeric Reference Standard for Analytical Method Development

Because CAS 898422-25-8 and its regioisomer CAS 869069-21-6 share identical molecular formula and molecular weight but differ in chromatographic retention behavior due to different polar surface area distributions, this compound pair constitutes an excellent system for developing HPLC, UPLC, or LC-MS methods capable of resolving positional isomers in purine-based compound libraries [1]. Procurement of both regioisomers enables method validation for isomer-specific purity assessment.

Purine Metabolism Pathway Probe Development

The compound's annotation within the Therapeutic Target Database as part of a series linked to purine nucleotide degradation, urate biosynthesis, and adenosine/guanosine nucleotide degradation pathways [1] supports its use as a chemical biology probe for dissecting purine metabolic flux. The specific substitution pattern may confer differential effects on enzymes within the purine salvage vs. degradation branches, though direct experimental confirmation is required.

Application
Selection Property
Validation Focus
XDH inhibitor SAR
Defined N9-(4-ethoxyphenyl) pharmacophore
XDH target engagement verification
Kinase selectivity profiling
Position-specific regioisomer identity
Kinase panel assay comparison
Regioisomeric analytical method
InChI Key and retention behavior
HPLC method resolution validation
Purine metabolism probe
Substitution-dependent pathway effects
Metabolic flux assay confirmation
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